molecular formula C14H14N4O2 B5052957 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone

1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone

Cat. No. B5052957
M. Wt: 270.29 g/mol
InChI Key: KKYIZKLIRRELPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone, also known as PQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PQ1 belongs to the family of quinoxaline derivatives and has been shown to possess a range of biological activities that make it a promising candidate for use in various fields of research. In

Scientific Research Applications

1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is in the field of cancer research. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess potent anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the main targets of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to inhibit the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess anti-inflammatory and antioxidant properties. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been extensively studied and has a well-established safety profile. However, one of the limitations of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone. One potential avenue of research is the development of novel 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone derivatives with improved properties, such as increased solubility or enhanced anti-cancer activity. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy. Finally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis.
Conclusion:
In conclusion, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. Its anti-cancer properties, neuroprotective effects, and anti-inflammatory and antioxidant properties make it a promising candidate for use in the treatment of a range of diseases. While there are some limitations to its use in lab experiments, the future directions for the study of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone are promising and could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone involves the condensation of 2-carbonylquinoxaline with N-methylpiperazine in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to obtain pure 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone. The synthesis of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is relatively straightforward and can be carried out in a laboratory setting.

properties

IUPAC Name

1-methyl-4-(quinoxaline-2-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17-6-7-18(9-13(17)19)14(20)12-8-15-10-4-2-3-5-11(10)16-12/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYIZKLIRRELPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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